(1-isobutylpyrazol-3-yl)methanamine

lipophilicity drug-likeness ADME prediction

SAR programs often struggle to map hydrophobic pocket dimensions without matched steric and logP controls. This N1-isobutyl pyrazole-3-methanamine provides a distinct branched-alkyl profile unavailable in linear propyl or compact isopropyl analogs. - XLogP 0.4: intermediate between methyl/ethyl (more polar) and propyl/isopropyl (more lipophilic) - Primary amine handle: amide coupling, reductive amination, sulfonamide formation - 95%+ purity: ready for high-throughput parallel synthesis and PROTAC linker development

Molecular Formula C8H15N3
Molecular Weight 153.22
CAS No. 1334492-60-2
Cat. No. B3232159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-isobutylpyrazol-3-yl)methanamine
CAS1334492-60-2
Molecular FormulaC8H15N3
Molecular Weight153.22
Structural Identifiers
SMILESCC(C)CN1C=CC(=N1)CN
InChIInChI=1S/C8H15N3/c1-7(2)6-11-4-3-8(5-9)10-11/h3-4,7H,5-6,9H2,1-2H3
InChIKeyXIIKZYQRJMZSSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Isobutylpyrazol-3-yl)methanamine – Core Properties & Structural Baseline


(1-Isobutylpyrazol-3-yl)methanamine (CAS 1334492-60-2) is an N1-isobutyl-substituted pyrazole bearing a methanamine group at the 3-position, with molecular formula C8H15N3 and molecular weight 153.22 g/mol [1]. It is catalogued as a primary amine building block (MDL MFCD20231586) [2] and supplied as the free base or hydrochloride salt (CAS 1855907-17-3) [3]. The compound belongs to the N-alkyl-1H-pyrazole-3-methanamine scaffold class, where the N1-substituent is a key determinant of lipophilicity, steric profile, and subsequent reactivity in medicinal chemistry derivatization.

Primary amine handle for amide coupling and derivatization
N1-isobutyl substitution controls lipophilicity and steric profile
Available as free base or hydrochloride salt
Fragment-suitable; balanced polarity for lead-like space

Why N1-Substituent Identity Prevents Generic Interchange


Within the N-alkylpyrazole-3-methanamine series, the N1-substituent controls both computed lipophilicity (XLogP) and steric demand, which directly influence membrane permeability, metabolic stability, and the trajectory of subsequent chemical derivatization [1]. Simple replacement with the N-methyl (MW 111.15), N-ethyl (MW 125.17), N-propyl (MW 139.20), or N-isopropyl (MW 139.19) analogs alters the balance of these properties, making procurement decisions based solely on the pyrazole-methanamine core unreliable [2]. The isobutyl group provides a distinct branched-alkyl profile—intermediate between linear propyl and more compact branched isopropyl—that cannot be replicated by any single close analog [3].

N1-substituent mismatch
Replacing isobutyl with methyl, ethyl, propyl, or isopropyl alters lipophilicity and steric demand, shifting ADME and reactivity profiles.
Branched-alkyl profile not replicable
The isobutyl group combines C4 branching not matched by any single close analog, limiting direct substitution.
Salt-form and purity grade may differ
Free base and HCl salt have distinct solubility and handling; generic analogs may differ in purity, affecting derivatization reproducibility.

Quantitative Differentiation vs. N-Alkyl Pyrazole-3-methanamine Analogs


Differential Lipophilicity: Intermediate Polarity Between Propyl and Isopropyl Analogs

The isobutyl analog (XLogP3-AA = 0.4) occupies a distinct lipophilicity window compared to the N-propyl (estimated XLogP ~1.1) and N-isopropyl (estimated XLogP ~0.9) derivatives, while being substantially more lipophilic than the N-methyl (XLogP ~ -0.2) and N-ethyl (XLogP ~0.3) congeners [1][2]. This intermediate logP value is often associated with improved passive permeability while maintaining aqueous solubility, a balance not achievable with the more polar methyl or ethyl, nor with the more lipophilic linear propyl analog [3].

Lipophilicity (XLogP)
Class-level
Isobutyl 0.4 N-methyl -0.2; N-ethyl 0.3; N-propyl 1.1; N-isopropyl 0.9
Supports selection for balanced lipophilicity requirements
Computed XLogP3-AA; experimental logP may vary
lipophilicity drug-likeness ADME prediction

Molecular Weight and Steric Bulk Differentiation for Fragment-Based Programs

The isobutyl analog (MW 153.22 g/mol) is heavier by 14.02 g/mol than the N-propyl and N-isopropyl analogs (both MW 139.20 g/mol), by 28.05 g/mol compared to N-ethyl (125.17 g/mol), and by 42.07 g/mol compared to N-methyl (111.15 g/mol) [1]. This incremental molecular weight increase, combined with branching at the β-carbon of the isobutyl group, provides a unique steric footprint not available in any single smaller analog [2].

Molecular weight & sterics
Class-level
MW 153.22 g/mol +14 vs propyl/isopropyl
Supports steric profiling for target pocket occupancy studies
Computed MW; branched C4 provides unique footprint
molecular weight steric bulk fragment-based drug discovery

Rotatable Bond Count and Conformational Flexibility

The isobutyl-substituted compound has 3 rotatable bonds (C–N between pyrazole and CH2NH2; N–CH2 between pyrazole and isobutyl; and two C–C bonds within the isobutyl group), identical to the N-propyl analog but with branching that restricts accessible conformations relative to the linear propyl chain [1]. The N-isopropyl analog has 2 rotatable bonds, and the N-methyl and N-ethyl analogs have 1 and 2, respectively [2]. This positions the isobutyl compound as providing conformational flexibility intermediate between rigid isopropyl and fully flexible linear propyl.

Rotatable bonds
Class-level
3 rotatable bonds (branched) vs 3 (N-propyl linear), 2 (N-isopropyl), 1-2 (methyl/ethyl)
Branching may constrain conformational flexibility relative to linear analog
Computed rotatable bond count; entropic profile inferred
conformational flexibility rotatable bonds entropic cost

Hydrogen Bond Profile and Steric Shielding of Acceptors

The target compound exhibits 1 hydrogen bond donor (primary amine NH2) and 2 hydrogen bond acceptors (pyrazole N2 and amine N), identical across all N-alkyl analogs in this series [1]. The differentiation arises not from H-bond count but from the steric shielding of the pyrazole nitrogen acceptors by the isobutyl group, which may reduce intermolecular hydrogen bonding in the solid state, potentially improving solubility compared to less sterically hindered analogs [2].

H-bond acceptor shielding
Class-level
1 HBD, 2 HBA; isobutyl shields pyrazole N2 Steric shielding decreases with smaller substituents
May reduce crystal packing and improve solubility in derivatization
Qualitative inference from steric parameters
hydrogen bonding solubility crystallinity

Research & Industrial Application Scenarios


Fragment-to-Lead Optimization with Fine-Tuned Lipophilicity

Medicinal chemistry programs targeting CNS or balanced ADME profiles can deploy this compound as a fragment or early lead scaffold where an XLogP of 0.4 uniquely positions it between more polar (methyl, ethyl) and more lipophilic (propyl, isopropyl) analogs [1]. The isobutyl group's branching further contributes to metabolic stability relative to linear alkyl chains, as inferred from general medicinal chemistry principles [2].

SAR Exploration of Steric Effects in Target Binding Pockets

When exploring SAR around an enzyme or receptor binding site, the isobutyl-substituted compound offers a steric profile distinct from both linear propyl and branched isopropyl, enabling interrogation of a specific steric sub-pocket without the full flexibility of linear chains or the compactness of isopropyl [1]. This makes it a rational choice for systematically probing hydrophobic pocket dimensions [2].

Covalent Inhibitor or PROTAC Linker Design with a Primary Amine Handle

The primary methanamine group serves as a reactive handle for amide coupling, reductive amination, or sulfonamide formation [1]. The isobutyl N-substituent provides a solubility-enhancing steric shield without adding excessive molecular weight, making the compound a suitable core for growing into covalent inhibitors or PROTAC linkers where physicochemical balance is critical [2].

Building Block for Parallel Library Synthesis in Diversity-Oriented Chemistry

As a commercial building block with a 95%+ purity specification, the compound is directly usable in high-throughput parallel synthesis [1]. Its intermediate molecular weight (153.22) and logP (0.4) place it within lead-like property space, and the isobutyl group contributes to three-dimensional character that enhances library diversity compared to planar aromatic building blocks [2].

Application
Selection Property
Validation Focus
Fragment-to-lead optimization
Balanced lipophilicity profile
CNS ADME profiling / metabolic stability assessment
SAR of steric effects
Distinct steric profile (branched C4)
Hydrophobic pocket occupancy studies
Covalent inhibitor / PROTAC linker design
Primary amine handle with solubility-enhancing substituent
Physicochemical balance in linker design
Parallel library synthesis
Lead-like MW/logP and 3D character
Library diversity and lead-likeness evaluation
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